tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate
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Overview
Description
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is a chemical compound that has garnered attention due to its unique physical, chemical, and biological properties. This compound belongs to the class of carbamates, which are widely utilized in various industries, including chemical, pharmaceutical, and agricultural sectors. It is known for its potential anti-inflammatory properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires specific conditions, such as controlled temperature and the presence of suitable solvents like methanol, ethanol, or acetone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Discovery: The compound’s anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Polymer Synthesis: It is used in the synthesis of specialized polymers with unique properties.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate exerts its effects involves interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to modulate inflammatory pathways, potentially through the inhibition of key enzymes or signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-{2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl}carbamate include:
- Tert-butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique physical, chemical, and biological properties. Its potential anti-inflammatory activity and diverse applications in scientific research further highlight its uniqueness.
Properties
CAS No. |
2408968-55-6 |
---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]carbamate |
InChI |
InChI=1S/C16H25NO5/c1-16(2,3)22-15(19)17-9-13(18)11-21-10-12-5-7-14(20-4)8-6-12/h5-8,13,18H,9-11H2,1-4H3,(H,17,19) |
InChI Key |
YBZVSVBRVUPHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=C(C=C1)OC)O |
Purity |
95 |
Origin of Product |
United States |
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